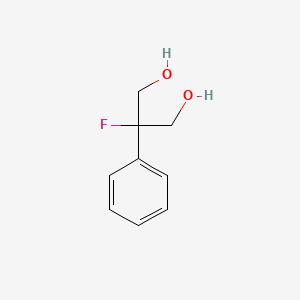

2-Fluoro-2-phenylpropane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-phenylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-9(6-11,7-12)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKNKAUSVOQSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 2 Phenylpropane 1,3 Diol and Analogous Structures

De Novo Synthetic Routes

De novo synthesis of 2-Fluoro-2-phenylpropane-1,3-diol involves the construction of the carbon skeleton and subsequent introduction of the necessary functional groups. These routes can be broadly categorized into convergent and divergent approaches.

Convergent Approaches to Fluorinated Phenylpropanediols

Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then combined in the later stages of the synthesis. For this compound, a logical convergent approach would involve the coupling of a two-carbon and a one-carbon synthon to a central phenyl-containing unit. However, a more common and practical strategy that embodies convergent principles is the construction of the parent diol, 2-phenylpropane-1,3-diol, followed by a late-stage fluorination.

A prevalent method for synthesizing the parent 2-phenylpropane-1,3-diol starts from diethyl phenylmalonate. chemicalbook.comwipo.int This diester can be reduced to the corresponding diol using strong reducing agents. While lithium aluminum hydride (LiAlH₄) is effective, its cost and hazardous nature make it less suitable for large-scale production. google.com A safer and more commercially viable alternative is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a buffer, such as an alkali metal dihydrogen phosphate (B84403), to achieve the reduction. wipo.int

| Starting Material | Reagents | Product | Yield | Reference |

| Diethyl phenylmalonate | Sodium Borohydride, Alkali Metal Dihydrogen Phosphate | 2-Phenylpropane-1,3-diol | High | wipo.int |

| Diethyl phenylmalonate | Zinc Powder, Aluminum Powder, Activated Carbon, NaOH, (n-Bu)₄NCl | 2-Phenylpropane-1,3-diol | 99.6% | chemicalbook.com |

Once the parent diol is obtained, the fluorine atom can be introduced at the tertiary benzylic position via electrophilic fluorination. Reagents such as N-fluorobenzenesulfonimide (NFSI) are suitable for this transformation. wikipedia.orgnih.gov The tertiary alcohol is more susceptible to substitution under these conditions.

Divergent Syntheses from Precursor Molecules

Divergent synthetic strategies begin with a common precursor that is sequentially modified to yield a variety of related structures. In the context of this compound, a suitable starting point is a substituted benzaldehyde (B42025). A well-documented route proceeds via the corresponding benzaldehyde oxime. google.comgoogle.com

This method involves a three-step process:

Oxidation: The phenyl-substituted benzaldehyde oxime is oxidized to the corresponding nitromethylbenzene. This can be achieved using oxidizing agents like hydrogen peroxide or peracetic acid under controlled temperatures (80-90 °C). google.com

Condensation: The resulting nitromethylbenzene undergoes a condensation reaction with formaldehyde (B43269) in the presence of a mild base (e.g., sodium carbonate) to form 2-nitro-2-phenyl-1,3-propanediol. google.com

Reduction: The nitro group is then reduced to an amine, which is subsequently removed. A more direct approach is the hydrogenolysis of the nitro group to a hydrogen atom. This can be accomplished by hydrogenation over a palladium on calcium carbonate catalyst, yielding the final 2-phenyl-1,3-propanediol (B123019) with high purity and in good yield (around 80%). google.com

This 2-phenyl-1,3-propanediol serves as a key intermediate. From this common precursor, a divergent step of electrophilic fluorination can be employed to produce the target this compound. This divergent approach allows for the synthesis of various analogs by modifying the initial benzaldehyde or by performing different final-step reactions on the propanediol (B1597323) intermediate.

| Precursor | Step 1 Reagents | Step 2 Reagents | Step 3 Reagents | Final Product (Pre-fluorination) | Yield | Reference |

| Benzaldehyde Oxime | Peracetic Acid, Acetic Acid | Formaldehyde, Na₂CO₃ | H₂, Pd/CaCO₃ | 2-Phenylpropane-1,3-diol | ~80% | google.comgoogle.com |

Stereoselective and Asymmetric Synthesis

The central carbon atom bearing the fluorine and phenyl groups in this compound is a stereocenter. Therefore, controlling the stereochemistry to produce enantiomerically pure forms of the molecule is of high importance, particularly for pharmaceutical applications.

Enantioselective Fluorination Strategies

Enantioselective fluorination involves the introduction of a fluorine atom into a prochiral molecule in a way that favors the formation of one enantiomer over the other. This is typically achieved using a chiral fluorinating agent or, more commonly, a combination of an achiral electrophilic fluorine source and a chiral catalyst.

For a substrate like 2-phenyl-1,3-propanediol, direct enantioselective fluorination of the tertiary C-H bond is a challenging but attractive strategy. Modern methods often employ transition metal catalysts with chiral ligands or organocatalysts. For instance, copper-catalyzed radical relay mechanisms using an excess of N-fluorobenzenesulfonimide (NFSI) have been shown to be effective for the fluorination of secondary and tertiary benzylic C-H bonds. nih.gov The use of a chiral ligand on the copper catalyst could, in principle, induce enantioselectivity.

A more established approach would be the fluorination of a prochiral enolate precursor. While the direct substrate does not form an enolate, a related precursor such as a β-keto ester or a 1,3-dicarbonyl compound could be used. For example, enantioselective fluorination of β-keto esters using a chiral copper-bis(oxazoline) complex and an electrophilic fluorine source like NFSI is a known transformation. This strategy would require modification of the synthetic route to proceed through such an intermediate.

| Substrate Type | Catalyst/Reagent | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |

| Secondary/Tertiary Benzylic C-H | Copper(I)/Chiral Ligand (hypothetical) | NFSI | Not reported for this substrate | nih.gov |

| β-Keto Esters | Chiral Copper-Bis(oxazoline) Complex | NFSI | Up to 99% | General Method |

| Aldehydes | Chiral Imidazolidinone (organocatalyst) | NFSI | High | researchgate.net |

Diastereoselective Control in Carbon-Carbon Bond Formation

When synthesizing chiral molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. In the synthesis of analogs of this compound that may have additional stereocenters, diastereoselective control during C-C bond formation is key.

One of the most powerful methods for creating 1,3-diols with excellent diastereocontrol is the aldol (B89426) reaction. For instance, the reaction of an enolate with an aldehyde can lead to syn or anti 1,3-diol precursors, depending on the reaction conditions and the nature of the enolate and aldehyde. Chiral oxazolidinones, acting as chiral auxiliaries, are particularly effective in directing the stereochemical outcome of aldol reactions, establishing two new contiguous stereocenters with high diastereoselectivity. wikipedia.org This approach could be used to construct a suitably substituted phenylpropane backbone, which could then be fluorinated.

Alternatively, modern catalytic methods, such as the catalytic asymmetric cross-aldol reaction of two different aldehydes, can provide access to chiral β-hydroxy ketones, which are precursors to 1,3-diols. nih.gov

Chiral Auxiliary Approaches in Fluoro-1,3-diol Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. This is a robust and widely used strategy in asymmetric synthesis. sigmaaldrich.com

For the synthesis of enantiomerically enriched this compound, a chiral auxiliary could be employed at various stages. One effective strategy would be to attach a chiral auxiliary, such as an Evans oxazolidinone, to a precursor like phenylacetic acid. wikipedia.org The resulting chiral imide can then undergo a diastereoselective aldol-type condensation to build the three-carbon backbone. For example, reaction with formaldehyde or a formaldehyde equivalent in the presence of a Lewis acid could install the two hydroxymethyl groups.

Alternatively, the auxiliary could guide a diastereoselective fluorination. If a precursor with a prochiral center is prepared with a covalently bound chiral auxiliary, the steric and electronic influence of the auxiliary can direct the attack of an electrophilic fluorinating reagent to one face of the molecule, leading to a high diastereomeric excess. For example, chiral sulfoxides have been used as auxiliaries to direct additions to ketones, a principle that could be adapted for a fluorination reaction. nih.gov

| Chiral Auxiliary Type | Application | Key Transformation | Stereoselectivity | Reference |

| Evans Oxazolidinones | Asymmetric Aldol Reaction | C-C bond formation to create 1,3-diol precursor | High diastereoselectivity | wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | Alkylation of an enolate precursor | High diastereoselectivity | wikipedia.org |

| Camphorsultam | Various C-C bond formations | Diels-Alder, Aldol, Michael additions | High diastereoselectivity | wikipedia.org |

| Chiral Sulfoxides | Nucleophilic Addition | Addition to a keto-sulfoxide precursor | High diastereoselectivity | nih.gov |

Chemoenzymatic and Biocatalytic Pathways for Stereoisomer Generation

The generation of specific stereoisomers of fluorinated compounds is a significant challenge in synthetic chemistry. Chemoenzymatic and biocatalytic approaches have emerged as powerful tools to achieve high stereoselectivity, which is often difficult to obtain through traditional chemical methods. These strategies leverage the inherent selectivity of enzymes to control the formation of chiral centers.

Biocatalysis has been successfully employed for the synthesis of various fluorinated molecules. For instance, engineered heme-containing proteins and other metalloenzymes have demonstrated the ability to catalyze reactions with high activity and stereoselectivity. ucla.edu Myoglobin-based catalysts, for example, have been engineered to facilitate the stereoselective synthesis of mono- and gem-difluorinated cyclopropanes, a transformation not easily accessible via standard chemocatalytic methods. ucla.edu

In the context of diols and their derivatives, enzymes such as lipases are prominent. Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has proven effective in producing fluorinated polyesters from fluorinated diols and activated diesters. arkat-usa.org The specificity of the enzyme towards the diol chain length was a critical factor in the polymerization process. arkat-usa.org Similarly, cytochrome P450 monooxygenases (CYP450s) are recognized for their ability to perform selective oxyfunctionalization of C-H bonds, including the synthesis of non-vicinal aliphatic diols from alkanes through sequential oxygenation. nih.gov

Whole-cell biocatalysis offers another promising route. E. coli, engineered to co-express specific enzymes like methylmalonyl CoA synthase, methylmalonyl CoA reductase, and a malonate transmembrane protein, has been used to synthesize 2-fluoro-3-hydroxypropionic acid. beilstein-journals.org This method highlights the potential for creating fluorinated building blocks in a one-pot, environmentally conscious manner. beilstein-journals.org

Key Biocatalytic Approaches for Fluorinated and Dihydroxy Architectures:

| Catalyst Type | Application | Key Findings |

|---|---|---|

| Engineered Myoglobin | Stereoselective synthesis of fluorinated cyclopropanes | Achieved excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.). ucla.edu |

| Novozym 435 (Lipase) | Synthesis of fluorinated polyesters from fluorinated diols | Enzyme specificity toward shorter chain fluorinated diols was a limiting factor in chain growth. arkat-usa.org |

| Cytochrome P450s | Synthesis of non-vicinal aliphatic diols | Capable of regioselective hydroxylation of alkanes. nih.gov |

Fluorination Strategies for Propanediol Skeletons

Introducing a fluorine atom onto a propanediol skeleton can be accomplished through either direct or indirect methods. The choice of strategy depends on the desired regioselectivity, the stability of the starting material, and the availability of precursors.

Direct fluorination involves the reaction of a substrate with a highly reactive fluorinating agent, most commonly elemental fluorine (F₂). This method is characterized by its aggressive nature and the highly exothermic reaction that ensues. To control the reaction and prevent degradation, polymerization, or combustion, the process is typically managed by diluting the fluorine with an inert gas, using low temperatures, and employing inert solvents to dissipate heat. nih.govprinceton.edu

The process can be applied to a variety of organic compounds, including alcohols. nih.gov In a typical liquid-phase process, the organic substrate is dissolved at a very dilute concentration in an inert liquid medium. A stoichiometric excess of diluted fluorine gas is then bubbled through the solution. The by-product, hydrogen fluoride (B91410) (HF), is continuously removed as a gas, which helps to drive the reaction and minimize side reactions. nih.gov Despite the challenges, direct fluorination can produce high yields of perfluorinated products with minimal undesired cleavage or rearrangement when properly controlled. nih.gov

Indirect fluorination strategies involve the synthesis of the fluorinated target molecule from a precursor that is modified in a key fluorination step. These methods often provide better control over regioselectivity and are generally milder than direct fluorination.

A prominent indirect method for creating β-fluoroalcohols (fluorohydrins) is the nucleophilic ring-opening of epoxides. nih.govnih.gov In this approach, an epoxide precursor is treated with a fluoride source. The fluoride anion acts as a nucleophile, attacking one of the epoxide carbons and opening the ring to form a fluorohydrin. The regioselectivity of the attack can often be controlled by the choice of catalyst and reaction conditions. For instance, cooperative dual-catalyst systems involving a chiral amine and a chiral Lewis acid have been developed for the enantioselective fluorination of epoxides, yielding products with high enantiomeric excess. nih.gov Soluble, latent sources of fluoride, such as benzoyl fluoride, can be used to achieve mild reaction conditions. nih.gov

Another indirect strategy is the use of fluorinated building blocks. nih.gov This involves synthesizing a larger molecule from smaller, pre-fluorinated components. Halofluorination is one such method, where an alkene reacts with a halogen cation to form a halonium ion, which is then opened by a fluoride nucleophile to create a vicinal halofluoride. beilstein-journals.orgnih.gov These halofluorides can be further transformed into various other fluorine-containing entities. beilstein-journals.orgnih.gov Deoxyfluorination reagents like PyFluor have also been developed to convert alcohols to fluorides under mild conditions, minimizing the formation of elimination side products. ucla.edu

Comparison of Fluorination Strategies:

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Fluorination | Reaction of the substrate with elemental fluorine (F₂). nih.gov | Can produce perfluorinated products in high yields. nih.gov | Highly exothermic and reactive; requires careful control of conditions to avoid degradation. princeton.edu |

| Indirect (Epoxide Opening) | Nucleophilic attack of a fluoride ion on an epoxide ring. nih.gov | Milder conditions, allows for stereoselective synthesis. nih.gov | Requires synthesis of the epoxide precursor. |

| Indirect (Building Blocks) | Use of pre-fluorinated starting materials for synthesis. nih.gov | Good control over the position of fluorine. | Availability of the required fluorinated building blocks can be limited. nih.gov |

Evolution of Synthetic Strategies for 2-Phenyl-1,3-propanediol Frameworks

The non-fluorinated 2-phenyl-1,3-propanediol skeleton is a foundational structure, and the evolution of its synthesis reflects broader trends in organic chemistry toward safer and more efficient methods.

Early and classical syntheses often relied on the reduction of diethyl phenylmalonate. A common, albeit hazardous, method involved the use of lithium aluminum hydride (LiAlH₄) as the reducing agent. beilstein-journals.orgacs.org While effective, the use of LiAlH₄ is costly and not well-suited for large-scale production due to its pyrophoric nature and violent reactions with protic solvents. beilstein-journals.org

Later developments focused on safer and more commercially viable alternatives. A significant improvement was the use of sodium borohydride (NaBH₄) in the presence of an alkali metal dihydrogen phosphate buffer to reduce diethyl phenylmalonate. nih.gov This method provides a more controlled and less hazardous route to 2-phenyl-1,3-propanediol. Another approach involves a multi-step synthesis starting from benzaldehyde. nih.govbeilstein-journals.org This pathway proceeds through the formation of 2-nitro-2-phenyl-1,3-propanediol, which is then subjected to hydrogenation to remove the nitro group. nih.govbeilstein-journals.org Catalysts such as palladium on calcium carbonate are used for this reduction step, which can be performed in standard reactors at elevated pressure, making it suitable for industrial-scale production. nih.govbeilstein-journals.org

Evolution of 2-Phenyl-1,3-propanediol Synthesis:

| Starting Material | Key Reagents/Steps | Advantages | Disadvantages |

|---|---|---|---|

| Diethyl phenylmalonate | Lithium aluminum hydride (LiAlH₄) reduction. beilstein-journals.orgacs.org | Effective on a lab scale. | Hazardous, costly, not suitable for large-scale synthesis. beilstein-journals.org |

| Diethyl phenylmalonate | Sodium borohydride (NaBH₄) with a buffer. nih.gov | Safer, commercially valuable, simpler process. nih.gov |

Mechanistic Investigations of Reactions Involving 2 Fluoro 2 Phenylpropane 1,3 Diol

Reaction Mechanism Elucidation in Fluorinated Diol Synthesis

The synthesis of 2-Fluoro-2-phenylpropane-1,3-diol is not widely documented, but a plausible mechanism can be elucidated from established fluorination methodologies. A likely synthetic strategy would involve the late-stage fluorination of a suitable precursor, such as a derivative of 2-phenyl-1,3-propanediol (B123019).

One potential pathway begins with the selective oxidation of one of the primary alcohols of 2-phenyl-1,3-propanediol to the corresponding aldehyde, followed by the formation of a silyl (B83357) enol ether. The subsequent reaction with an electrophilic fluorinating agent, such as Selectfluor, would introduce the fluorine atom at the tertiary carbon. The mechanism would proceed through an ionic or a single-electron transfer (SET) pathway, depending on the reaction conditions. The final step would involve the reduction of the aldehyde to restore the 1,3-diol functionality.

Alternatively, a dehydroxyfluorination reaction on a tertiary alcohol precursor could be envisioned. For instance, starting from 2-phenylpropane-1,2,3-triol, selective protection of the primary diols, followed by reaction with a fluorinating agent like diethylaminosulfur trifluoride (DAST), would proceed through a nucleophilic substitution mechanism. The reaction is initiated by the activation of the tertiary hydroxyl group, which is then displaced by a fluoride (B91410) ion.

A catalytic approach for the synthesis of fluorinated diols could involve the use of biocatalysis, which can offer high stereoselectivity. acs.org While not specifically demonstrated for this compound, enzyme-catalyzed reactions could provide a green and efficient route. acs.org

The following table outlines a hypothetical synthetic pathway and the mechanistic role of the reagents.

| Step | Reagent(s) | Precursor | Product | Mechanistic Role |

| 1 | Oxidizing Agent (e.g., PCC) | 2-phenyl-1,3-propanediol | 3-hydroxy-2-phenylpropanal | Selective oxidation of a primary alcohol. |

| 2 | Silylating Agent (e.g., TMSCl, Et3N) | 3-hydroxy-2-phenylpropanal | 3-(trimethylsilyloxy)-2-phenylpropenal | Formation of a silyl enol ether intermediate. |

| 3 | Electrophilic Fluorinating Agent (e.g., Selectfluor) | 3-(trimethylsilyloxy)-2-phenylpropenal | 2-fluoro-3-hydroxy-2-phenylpropanal | Electrophilic addition of fluorine to the enol ether. |

| 4 | Reducing Agent (e.g., NaBH4) | 2-fluoro-3-hydroxy-2-phenylpropanal | This compound | Reduction of the aldehyde to the primary alcohol. |

Role of Fluorine in Reaction Pathways and Selectivity

The presence of a fluorine atom at the tertiary carbon of this compound has a profound impact on its reactivity and the selectivity of its transformations. This influence stems from the unique electronic and steric properties of fluorine.

The high electronegativity of fluorine induces a strong electron-withdrawing effect through the sigma bonds (inductive effect). This effect polarizes the C-F bond and influences the acidity of the neighboring hydroxyl protons, making them more acidic compared to the non-fluorinated analogue. This enhanced acidity can affect the rates of reactions where proton transfer is a key step.

Furthermore, the C-F bond is the strongest single bond in organic chemistry, which makes the fluorine atom a poor leaving group in nucleophilic substitution reactions. However, the presence of fluorine can stabilize adjacent carbocations through resonance donation of its lone pairs, a phenomenon known as the "fluorine-stabilizing effect," although this effect is often debated and context-dependent.

In terms of selectivity, the small size of the fluorine atom means that its steric influence is minimal. However, its electronic properties can direct the stereochemical outcome of reactions. For example, in reactions involving the formation of a carbocation intermediate at the benzylic position, the fluorine atom can influence the facial selectivity of an incoming nucleophile.

The following table summarizes the key properties of the fluorine atom and their mechanistic implications.

| Property of Fluorine | Mechanistic Implication in this compound |

| High Electronegativity | Increased acidity of hydroxyl protons; polarization of adjacent C-C bonds. |

| Strong C-F Bond | Fluorine is a poor leaving group; challenges in C-F bond functionalization. |

| Lone Pair Electrons | Potential for resonance stabilization of adjacent carbocations. |

| Small van der Waals Radius | Minimal steric hindrance, allowing for a wider range of transformations. |

Catalytic Mechanisms in Fluoro-1,3-diol Transformations

The diol functionality in this compound allows for a variety of catalytic transformations, including dehydration, oxidation, and etherification. The presence of the fluorine atom can significantly influence the mechanisms of these catalytic reactions.

In acid-catalyzed dehydration reactions, the mechanism typically involves the protonation of a hydroxyl group, followed by the elimination of water to form a carbocation intermediate. The stability of this carbocation is crucial in determining the reaction pathway. The fluorine atom at the tertiary position would destabilize an adjacent secondary carbocation through its inductive effect, potentially hindering certain dehydration pathways.

Catalytic oxidation of the primary alcohols to aldehydes or carboxylic acids can be achieved using various metal-based or metal-free catalysts. The fluorine atom's electron-withdrawing nature may slightly decrease the electron density on the hydroxyl oxygen, potentially affecting the rate of catalyst coordination and subsequent oxidation.

The transformation of diols can also be achieved through hydrogen transfer reactions. mdpi.com In such reactions, a catalyst, often an iridium or ruthenium complex, facilitates the transfer of hydrogen from the diol to an acceptor molecule, leading to the formation of aldehydes or ketones. mdpi.com The electronic properties of the fluorinated substrate would influence the interaction with the metal catalyst and the subsequent hydride transfer steps.

C-F Bond Activation and Functionalization Mechanisms

The activation and subsequent functionalization of the C-F bond in this compound represent a significant synthetic challenge due to the high bond dissociation energy of the C-F bond. mdpi.com However, various transition-metal-catalyzed methods have been developed for C-F bond activation. mdpi.com

A common mechanism for C-F bond activation involves the oxidative addition of the C-F bond to a low-valent transition metal center, such as nickel(0) or palladium(0). mdpi.comresearchgate.net This step forms a metal-fluoride complex, which can then undergo further reactions. The feasibility of this oxidative addition depends on several factors, including the nature of the metal, the ligands, and the electronic properties of the substrate. In the case of this compound, the presence of the hydroxyl groups could potentially influence the catalytic cycle through chelation to the metal center, which might either promote or inhibit C-F activation.

Another potential mechanism for C-F bond functionalization is through a transition-metal-free pathway, although this is less common. mdpi.com Such reactions often require harsh conditions or highly reactive reagents.

The following table outlines a generalized catalytic cycle for the functionalization of the C-F bond in this compound.

| Step | Description | Intermediate |

| 1. Oxidative Addition | The C-F bond of the substrate adds to a low-valent metal center (M). | R-M(F)-L_n |

| 2. Transmetalation | A second reagent (e.g., an organometallic compound) transfers its organic group to the metal center. | R-M(R')-L_n |

| 3. Reductive Elimination | The two organic groups couple and are eliminated from the metal center, forming the new C-C bond and regenerating the catalyst. | R-R' |

Stereochemical Aspects and Chiral Recognition of 2 Fluoro 2 Phenylpropane 1,3 Diol

Configurational Isomerism and Stereoisomeric Forms

2-Fluoro-2-phenylpropane-1,3-diol possesses a single stereocenter at the C2 position, which is bonded to four different substituents: a fluorine atom, a phenyl group, and two hydroxymethyl groups. Consequently, this molecule can exist as a pair of enantiomers, designated as (R)-2-Fluoro-2-phenylpropane-1,3-diol and (S)-2-Fluoro-2-phenylpropane-1,3-diol. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

The presence of a single chiral center simplifies the stereoisomeric landscape compared to molecules with multiple stereocenters, as diastereomers are not possible. The absolute configuration of each enantiomer can be assigned using the Cahn-Ingold-Prelog priority rules.

Table 1: Stereoisomeric Forms of this compound

| Stereoisomer | Configuration at C2 | Relationship |

| (R)-2-Fluoro-2-phenylpropane-1,3-diol | R | Enantiomer |

| (S)-2-Fluoro-2-phenylpropane-1,3-diol | S | Enantiomer |

Conformation Analysis of this compound

The conformational preferences of this compound are governed by a complex interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding. The rotation around the C1-C2 and C2-C3 bonds determines the spatial arrangement of the hydroxyl and phenyl groups.

Studies on similar 1,3-diols and fluorinated molecules suggest that intramolecular hydrogen bonds between the hydroxyl groups and between a hydroxyl group and the fluorine atom can significantly influence the conformational equilibrium. nih.govresearchgate.net In acyclic fluorohydrins, the formation of an intramolecular hydrogen bond between a hydroxyl group and a fluorine atom has been demonstrated, although its strength is dependent on the relative stereochemistry and the molecular environment. nih.gov For 3-fluoro-1,2-propanediol, the most stable conformer exhibits an all-gauche conformation, which is dictated more by hyperconjugative interactions than by hydrogen bonding. researchgate.netrsc.org

In this compound, the gauche effect, which favors a gauche arrangement of electronegative substituents, and the repulsion between the bulky phenyl group and the other substituents will play a crucial role. Computational modeling and spectroscopic techniques such as NMR would be necessary to determine the precise conformational populations. The preferred conformation will likely seek to minimize steric hindrance while maximizing stabilizing interactions like intramolecular hydrogen bonds.

Table 2: Potential Conformations and Stabilizing Interactions

| Conformation | Key Dihedral Angles | Potential Stabilizing Interactions | Potential Destabilizing Interactions |

| Gauche | O-C1-C2-F ≈ 60° | Intramolecular O-H···F hydrogen bond | Steric repulsion between phenyl and hydroxyl groups |

| Anti | O-C1-C2-F ≈ 180° | Minimized steric repulsion | Weaker intramolecular interactions |

| Gauche | O-C1-C2-C3 ≈ 60° | Intramolecular O-H···O-H hydrogen bond | Gauche interaction between substituents |

| Anti | O-C1-C2-C3 ≈ 180° | Minimized steric hindrance | Fewer intramolecular hydrogen bonds |

Chiral Resolution Techniques for Enantiopure Fluoro-1,3-diols

The separation of the enantiomers of this compound is crucial for evaluating their distinct biological activities and for their application as chiral building blocks. Several chiral resolution techniques can be employed for this purpose.

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and diols. The enantiomers of the diol can be selectively acylated in the presence of an acyl donor, leading to the formation of a monoester of one enantiomer while the other enantiomer remains unreacted. The resulting mixture of the monoester and the unreacted diol can then be separated by chromatography. This method is often highly enantioselective and proceeds under mild conditions.

Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. The differential interaction of the enantiomers with the chiral selector in the CSP allows for their separation. Various types of CSPs, such as those based on polysaccharides or cyclodextrins, could be screened for the optimal resolution of this compound enantiomers.

Diastereomeric Crystallization: The racemic diol can be derivatized with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary would yield the enantiopure diols.

The direct crystallization of diastereomeric salts formed with a chiral acid or base is another potential avenue, although this is generally more applicable to acidic or basic compounds.

Table 3: Overview of Chiral Resolution Techniques

| Technique | Principle | Advantages | Considerations |

| Enzymatic Resolution | Enantioselective enzymatic acylation | High enantioselectivity, mild conditions | Requires screening of enzymes and reaction conditions |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, applicable to small quantities | Can be costly for preparative scale |

| Diastereomeric Crystallization | Formation and separation of diastereomers | Potentially scalable | Requires a suitable chiral resolving agent and optimization of crystallization conditions |

Influence of Stereochemistry on Molecular Interactions

The specific three-dimensional arrangement of the functional groups in each enantiomer of this compound will dictate its interactions with other chiral molecules, such as proteins and enzymes. The fluorine atom, with its high electronegativity and ability to participate in hydrogen bonding and other non-covalent interactions, plays a significant role in modulating these interactions. acs.org

The stereochemistry determines the presentation of the phenyl ring, the hydroxyl groups, and the fluorine atom to a binding partner. For instance, in an enzyme active site, one enantiomer might fit perfectly, allowing for favorable hydrogen bonding and hydrophobic interactions, leading to a biological response. In contrast, its mirror image may not fit as well or may bind in a non-productive orientation, resulting in lower or no activity.

The conformational preferences discussed in section 4.2 are also critical. The pre-organization of the molecule into a specific low-energy conformation can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. The subtle differences in the conformational landscape of the (R) and (S) enantiomers can therefore translate into significant differences in their biological profiles. The study of these interactions is fundamental for the rational design of new therapeutic agents and chiral materials.

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 2 Phenylpropane 1,3 Diol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-Fluoro-2-phenylpropane-1,3-diol. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that can be assigned to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the hydroxyl groups are diastereotopic due to the chiral center at C2. This results in distinct signals for each proton, often appearing as complex multiplets due to coupling with each other and with the fluorine atom. The hydroxyl (OH) protons are typically observed as broad singlets, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. The phenyl group carbons show signals in the aromatic region (typically δ 125-140 ppm). The quaternary carbon atom attached to the fluorine and phenyl groups (C2) is observed at a characteristic downfield shift due to the electronegativity of the attached fluorine and phenyl ring. The methylene carbons (C1 and C3) adjacent to the hydroxyl groups appear at distinct chemical shifts.

Advanced NMR Techniques: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the structural assignment.

COSY experiments establish the connectivity between neighboring protons, for instance, showing correlations between the diastereotopic methylene protons.

HSQC spectra correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for confirming the connectivity of the phenyl group to the C2 carbon and the relationship between the methylene protons and the quaternary carbon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20-7.50 (m) | - |

| Phenyl-C | - | 125.0-140.0 |

| C1-H₂, C3-H₂ | 3.80-4.20 (m) | 65.0-70.0 |

| C2 | - | 95.0-105.0 (d, ¹JCF) |

| OH | Variable (br s) | - |

(Note: 'm' denotes multiplet, 'br s' denotes broad singlet, 'd' denotes doublet, and ¹JCF represents the one-bond coupling constant between carbon and fluorine. Actual values may vary depending on experimental conditions.)

Vibrational Spectroscopy (Infrared and Raman) in Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and its conformational preferences.

Infrared (IR) Spectroscopy: The IR spectrum of this diol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak suggests the presence of intermolecular and intramolecular hydrogen bonding. The C-H stretching vibrations of the aromatic phenyl ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene groups appear in the 2850-2960 cm⁻¹ region. A key feature is the C-F stretching vibration, which is typically found in the 1000-1100 cm⁻¹ region, although its exact position can be influenced by the molecular environment. Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C-F stretch, while sometimes weak in the IR, can be more prominent in the Raman spectrum. Analysis of the low-frequency region of the Raman spectrum can provide information about the skeletal vibrations of the molecule, which are sensitive to its conformation. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation of the molecule in the solid state or in solution. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| C-F Stretch | 1000-1100 | 1000-1100 |

| C-O Stretch | 1000-1200 | 1000-1200 |

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its fragmentation pathways under ionization.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be observed, although it can be weak or absent due to the lability of the molecule. Common fragmentation pathways involve the loss of small neutral molecules or radicals. For this compound, characteristic fragmentation could include the loss of a water molecule (H₂O) from the diol functionality, the loss of a hydroxymethyl radical (•CH₂OH), or the cleavage of the carbon-carbon bond adjacent to the phenyl group. The fragmentation patterns of related compounds, such as substituted phenylpropenoates, often involve the formation of stable benzopyrylium ions. nih.gov The fragmentation of polymer ions, which can be analogous to the breakdown of this molecule, often proceeds through charge-remote rearrangements and fragmentations. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This precision allows for the unambiguous determination of the elemental composition of the ions, confirming the molecular formula of C₉H₁₁FO₂. This is a critical step in the identification and characterization of the compound. The fragmentation of 3(2H)-furanones, which also contain oxygenated functionalities, has been studied in detail and can offer insights into the potential breakdown mechanisms of this compound. imreblank.ch

Table 3: Predicted High-Resolution Mass Spectrometry Data and Potential Fragmentations for this compound

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [C₉H₁₁FO₂]⁺ | 170.0743 | Molecular Ion |

| [C₉H₉FO]⁺ | 152.0637 | Loss of H₂O |

| [C₈H₈FO]⁺ | 139.0559 | Loss of •CH₂OH |

| [C₇H₅O]⁺ | 105.0340 | Benzylic cleavage |

| [C₆H₅]⁺ | 77.0391 | Phenyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute configuration, provided that a suitable single crystal can be grown. researchgate.netnih.goved.ac.uk

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the electron density distribution within the unit cell. This electron density map reveals the precise positions of all atoms in the molecule, including the relative and absolute stereochemistry at the chiral center (C2). The determination of the absolute configuration is often achieved through the measurement of anomalous dispersion effects, particularly if a heavier atom is present in the structure or by using specific X-ray wavelengths. sci-hub.sethieme-connect.de

The crystallographic data provides a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsional angles: These define the conformation of the molecule in the solid state, revealing details about the orientation of the phenyl group and the hydroxyl groups.

Intermolecular interactions: The crystal packing reveals how the molecules interact with each other in the solid state, including hydrogen bonding networks involving the hydroxyl groups. This information is crucial for understanding the physical properties of the compound.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 907.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.245 |

| R-factor | < 0.05 |

(Note: These are hypothetical values and would need to be determined experimentally.)

Theoretical and Computational Chemistry Studies of 2 Fluoro 2 Phenylpropane 1,3 Diol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

There are currently no publicly available studies that have performed quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to investigate the electronic structure and reactivity of 2-Fluoro-2-phenylpropane-1,3-diol. Such studies would be invaluable for understanding the impact of the fluorine atom on the molecule's properties.

For context, computational studies on analogous, non-fluorinated molecules like 2-phenyl-1,3-propanediol (B123019), or other fluorinated compounds, often employ methods like B3LYP with various basis sets (e.g., 6-31G*) to calculate properties such as:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO) to predict reactivity.

Thermodynamic Parameters: Enthalpy, entropy, and Gibbs free energy of formation.

Without specific calculations for this compound, any discussion on its electronic characteristics would be purely hypothetical.

Conformational Landscape Analysis via Computational Methods

The conformational landscape of this compound has not been elucidated through computational methods in any published research. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which are crucial for its interactions and properties.

Typically, such an analysis would involve:

Systematic or stochastic conformational searches to identify all possible low-energy conformers.

Geometry optimization of these conformers using quantum mechanical methods.

Calculation of relative energies to determine the population of each conformer at a given temperature.

Analysis of intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations.

The presence of the fluorine atom and two hydroxyl groups suggests a complex interplay of steric and electronic effects that would govern the conformational preferences, but specific data is not available.

Prediction of Spectroscopic Properties through Computational Models

No computational predictions of the spectroscopic properties (e.g., NMR, IR, Raman) of this compound are available in the scientific literature. Computational models are frequently used to predict and help interpret experimental spectra.

For instance, theoretical calculations could provide:

| Spectroscopic Technique | Predicted Parameters |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants |

| IR Spectroscopy | Vibrational frequencies and intensities |

| Raman Spectroscopy | Raman scattering activities |

These predictions are highly dependent on the chosen computational method and basis set and are most valuable when compared with experimental data, which is also lacking for this compound.

Reaction Pathway Modeling and Transition State Analysis

The investigation of potential reaction pathways and the analysis of transition states involving this compound through computational modeling have not been reported. This type of study is essential for understanding the mechanisms of chemical reactions, predicting reaction kinetics, and designing synthetic routes.

Key aspects that would be investigated include:

Identification of transition state structures for specific reactions.

Calculation of activation energies to determine reaction rates.

Construction of reaction energy profiles to visualize the energy changes along a reaction coordinate.

Without such studies, the reactivity and potential chemical transformations of this compound remain experimentally determined domains.

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed to study the dynamic behavior of this compound in different environments (e.g., in solution or in a biological system). MD simulations provide insights into the time-dependent behavior of molecules, including:

Conformational dynamics: How the molecule changes its shape over time.

Solvation structure: How solvent molecules arrange around the solute.

Transport properties: Diffusion and viscosity.

Such simulations would be particularly useful for understanding how this compound might behave in a biological context, but the necessary force field parameters and simulation studies have not been developed or published.

Derivatives and Functionalization of 2 Fluoro 2 Phenylpropane 1,3 Diol

Synthesis of Substituted 2-Fluoro-2-phenylpropane-1,3-diol Derivatives

The synthesis of the core structure of 2-fluoro-1,3-diols, including derivatives of this compound, has been a subject of significant research interest. A notable advance in this area is the stereoselective synthesis of 2-fluoro-1,3-diols through a lithium binaphtholate-catalyzed aldol-Tishchenko tandem reaction. nih.gov This method allows for the creation of these diols with three contiguous stereogenic centers, offering a high degree of control over the molecule's three-dimensional structure. nih.gov The reaction proceeds by the enantioselective addition of an α-fluoroketone to an aldehyde, followed by a diastereoselective reduction of the resulting aldol (B89426) adduct.

While the direct synthesis of a wide range of substituted this compound derivatives is not extensively documented, the principles of related synthetic methodologies can be applied. For instance, the aldol condensation of appropriately substituted benzaldehydes with a chiral glycine (B1666218) equivalent has been used to prepare related fluorinated amino acids, suggesting that a similar approach could be used to introduce substituents onto the phenyl ring of the target diol. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Features |

| α-Fluoroketone | Aldehyde | Lithium binaphtholate | 2-Fluoro-1,3-diol | Stereoselective, creates three contiguous stereogenic centers nih.gov |

| Substituted Benzaldehyde (B42025) | Chiral Glycine Equivalent | Aldol Condensation | Fluorinated Amino Acid Precursor | Potential route to phenyl-substituted derivatives nih.gov |

Chemical Transformations of the Hydroxyl Groups

The two primary hydroxyl groups of this compound are key handles for further functionalization. These groups can undergo a variety of chemical transformations common to alcohols, allowing for the attachment of a wide array of other molecules and functional groups.

One of the most common transformations is the formation of cyclic acetals or ketals. For example, reaction with aldehydes or ketones in the presence of an acid catalyst can protect the 1,3-diol functionality. This protection strategy is crucial for performing selective reactions at other parts of the molecule, such as the phenyl ring. The formation of a 1,3-dioxane (B1201747) ring system is a common approach.

Esterification and etherification reactions are also readily achievable. Reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions will yield the corresponding mono- or di-esters. Similarly, treatment with alkyl halides in the presence of a base will produce ethers. These transformations can be used to append a variety of side chains, altering the solubility, lipophilicity, and other properties of the parent molecule.

| Reaction Type | Reagents | Functional Group Formed | Purpose |

| Acetal/Ketal Formation | Aldehyde/Ketone, Acid Catalyst | 1,3-Dioxane | Protection of diol functionality |

| Esterification | Acyl Chloride, Anhydride, or Carboxylic Acid | Ester | Modification of properties, pro-drug strategies |

| Etherification | Alkyl Halide, Base | Ether | Introduction of various side chains |

Modifications at the Phenyl Ring and Fluoro-Substituent

The phenyl ring of this compound offers another site for modification, allowing for the synthesis of a diverse library of analogues. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be employed to introduce substituents at the ortho, meta, and para positions of the phenyl ring. The directing effects of the existing substituent will influence the position of the incoming group.

Direct fluorination of aromatic rings is a challenging but valuable transformation. Methods using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) have been developed for the direct fluorination of phenyl rings within complex molecules. academie-sciences.fr Such techniques could potentially be applied to introduce additional fluorine atoms onto the phenyl ring of this compound or its derivatives.

While modification of the tertiary fluorine atom is synthetically challenging due to the strength of the C-F bond, the development of new fluorination and defluorination methodologies is an active area of research and could open up future avenues for modifying this position.

Incorporation into Complex Molecular Architectures and Scaffolds

The trifunctional nature of this compound makes it an attractive building block for the construction of more complex molecular architectures and scaffolds. The diol functionality can be used to create rigid cyclic structures or to link different molecular fragments.

One promising application is in the development of spatially diverse chemical libraries for drug discovery. By using the diol as a central scaffold, different substituents can be attached to the hydroxyl groups and the phenyl ring, creating a collection of molecules with varied three-dimensional arrangements. This approach allows for the systematic exploration of chemical space to identify compounds with desired biological activities. The synthesis of cyclic 1,3-diols as scaffolds for such libraries has been demonstrated, highlighting the utility of this class of compounds in generating molecular diversity.

Applications in Advanced Organic Synthesis and Materials Science

2-Fluoro-2-phenylpropane-1,3-diol as a Chiral Building Block

Optically pure 1,2-diols and 1,3-diols are recognized as exceptionally valuable and versatile building blocks in the pharmaceutical and chemical industries. nih.gov They are key structural motifs in numerous natural products and serve as critical intermediates for the synthesis of pharmaceuticals. nih.gov Moreover, chiral diols are frequently employed as chiral auxiliaries or ligands to control stereochemistry in a wide array of asymmetric transformations. nih.govsctunisie.org

The value of this compound as a chiral building block is amplified by the presence of a fluorine atom at a stereogenic center. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated stereocenters highly sought-after motifs in drug design. mdpi.com The synthesis of chiral fluorinated compounds is a significant challenge in synthetic chemistry. mdpi.com Therefore, having access to a pre-formed, optically active building block like chiral this compound would provide a direct and efficient route to complex, stereodefined fluorinated target molecules.

The synthesis of chiral 1,3-diols can be achieved through various methods, including the asymmetric hydrogenation of β-keto esters using chiral ruthenium-diphosphine catalysts, which can produce products with excellent enantioselectivity (up to 99% ee). sctunisie.org Such established methods could potentially be adapted for the stereoselective synthesis of the fluorinated analogue or its precursors.

| Catalyst/Method | Substrate Type | Outcome | Reference |

| Ruthenium-atropisomeric diphosphine complexes | Achiral β-keto esters | Chiral β-hydroxy esters (precursors to 1,3-diols) | sctunisie.org |

| Photocatalysis with chiral bis(oxazoline) ligand | 1,3-Dioxanes (masked 1,3-diols) | Enantioenriched 1-aryl-1,3-diols | nih.gov |

| Baker's Yeast | 1-Phenyl-1,2-propanedione | (1R, 2S)-1-Phenyl-1,2-propanediol | jst.go.jp |

Use as a Precursor for Specialty Fluorinated Compounds

The functional groups of this compound—two hydroxyl groups and a fluorinated tertiary carbon—make it an ideal precursor for a variety of specialty fluorinated compounds. The diol functionality can be readily transformed into other chemical moieties such as esters, ethers, halides, and amines. sctunisie.org

A pertinent example of a related phenylpropane-1,3-diol being used as a precursor is the synthesis of (3R)-3-fluoro-ʟ-phenylalanine from (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol. nih.gov In this multi-step synthesis, the hydroxyl group was fluorinated using diethylaminosulfur trifluoride (DAST), and the remaining diol functionality was subsequently oxidized to a carboxylic acid. nih.gov This demonstrates a clear synthetic pathway where a phenylpropane-1,3-diol scaffold is the starting point for a complex, high-value fluorinated amino acid. nih.gov Similarly, this compound could be derivatized to create novel fluorinated analogues of existing drugs or entirely new chemical entities with unique properties.

| Precursor | Reagents | Product | Significance | Reference |

| (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol | 1. Boc-protection, 2. Alloc-protection, 3. DAST, 4. Pd(PPh₃)₄, 5. Oxidation | (3R)-3-fluoro-ʟ-phenylalanine | Demonstrates use of a phenylpropane-1,3-diol scaffold to create a valuable fluorinated amino acid. | nih.gov |

| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones | Selectfluor, H₂SO₄ | 3-Fluoroflavones | Shows cyclization of a fluorinated 1,3-dicarbonyl system into a heterocyclic scaffold. | rsc.org |

Contributions to Mechanistic Probes in Chemical Biology

Fluorinated molecules play a crucial role in chemical biology, particularly as mechanistic probes and imaging agents. mdpi.com The substitution of a hydrogen atom or a hydroxyl group with fluorine can create a minimal steric perturbation while significantly altering electronic properties, making it a subtle probe for studying enzyme-substrate interactions.

The use of the fluorine-18 (B77423) (¹⁸F) isotope has revolutionized medical imaging through Positron Emission Tomography (PET). mdpi.com Fluorinated compounds are widely used as PET tracers to visualize and quantify physiological and biochemical processes in vivo. mdpi.comnih.gov For instance, radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine has been synthesized as a promising agent for molecular imaging. nih.gov By analogy, ¹⁸F-labeled this compound could be synthesized and explored as a potential PET imaging probe. Its distribution and metabolism could provide insights into various biological pathways, depending on its downstream metabolic fate or target affinity. The stability of the C-F bond ensures that the ¹⁸F label is not readily lost, a critical requirement for effective imaging agents.

Role in the Synthesis of Fluorinated Scaffolds for Chemical Research

Beyond being a precursor to discrete molecules, this compound can serve as a foundational unit for constructing larger, more complex fluorinated scaffolds. The bifunctional nature of the diol allows it to be incorporated into polymers, macrocycles, or complex heterocyclic systems.

For example, research has shown that 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones can be fluorinated with reagents like Selectfluor and subsequently cyclized to form 3-fluoroflavone scaffolds. rsc.orgresearchgate.net This illustrates how a three-carbon fluorinated backbone can be a key component in building complex heterocyclic frameworks that are common in natural products and therapeutic agents. researchgate.net The presence of the fluorine atom in such scaffolds can be used to fine-tune their biological activity and pharmacokinetic properties.

In materials science, fluorinated building blocks are used to create high-performance fluoropolymers with enhanced thermal stability, chemical resistance, and specific surface properties. mdpi.com The diol functionality of this compound makes it a candidate monomer for step-growth polymerization to produce novel fluorinated polyesters or polyurethanes. The rigid phenyl group and the polar C-F bond would impart unique characteristics to the resulting materials. mdpi.com

Future Research Directions and Challenges in 2 Fluoro 2 Phenylpropane 1,3 Diol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of organofluorine compounds is often hampered by the need for harsh reagents and conditions. rsc.org Future research must prioritize the development of novel and sustainable synthetic methodologies for 2-Fluoro-2-phenylpropane-1,3-diol. A primary challenge lies in the stereoselective introduction of the fluorine atom at a tertiary carbon center.

Current strategies for the synthesis of the parent compound, 2-phenylpropane-1,3-diol, often involve the reduction of diethyl phenylmalonate. prepchem.com A key future direction will be the adaptation and optimization of these methods to incorporate fluorine efficiently and sustainably. This could involve several promising approaches:

Late-Stage Fluorination: Developing methods for the direct fluorination of 2-phenylpropane-1,3-diol would be a significant advancement. This could involve the use of modern electrophilic fluorinating reagents like Selectfluor, which has shown efficacy in the dehydroxylative fluorination of tertiary alcohols. acs.org Research should focus on optimizing reaction conditions to achieve high yields and selectivity, minimizing the formation of byproducts.

Green Chemistry Approaches: The principles of green chemistry should guide the development of new synthetic routes. This includes the use of non-toxic reagents and solvents, catalytic methods to minimize waste, and energy-efficient processes. tandfonline.com For instance, exploring biocatalytic methods for the enantioselective synthesis of a fluorinated precursor could offer a highly sustainable route.

Catalytic Asymmetric Fluorination: Achieving high levels of stereocontrol during fluorination is a formidable challenge. nih.gov Future research should explore the use of chiral catalysts to control the stereochemistry of the fluorine introduction, leading to the synthesis of specific stereoisomers of this compound. This is particularly important for pharmaceutical applications where the biological activity of a molecule is often dependent on its stereochemistry.

Exploration of Undiscovered Mechanistic Pathways

A thorough understanding of the reaction mechanisms is crucial for the rational design of improved synthetic methods. For the synthesis of this compound, the mechanism of the dehydroxylative fluorination of the tertiary alcohol is of paramount importance. While radical pathways have been proposed for certain C-H fluorinations, the precise mechanism for the fluorination of a diol like 2-phenylpropane-1,3-diol is likely to be complex. nih.gov

Future mechanistic studies should aim to:

Elucidate Reaction Intermediates: Utilizing advanced spectroscopic techniques, such as in-situ NMR, to identify and characterize key reaction intermediates. This would provide valuable insights into the reaction pathway.

Investigate Stereochemical Outcomes: A detailed study of the stereochemical course of the fluorination reaction is necessary. This will help in understanding the factors that control the stereoselectivity and in designing catalysts that can favor the formation of a desired stereoisomer.

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations can be a powerful tool to model potential reaction pathways and transition states. nih.gov These theoretical studies can complement experimental findings and provide a deeper understanding of the reaction mechanism at a molecular level.

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry offers a powerful avenue to predict and understand the properties of molecules, thereby guiding experimental efforts. For this compound, advanced computational approaches can be employed to elucidate its structure-function relationships.

Key areas for future computational research include:

Conformational Analysis: The presence of a fluorine atom can significantly influence the conformational preferences of a molecule. Detailed computational studies can map the potential energy surface of this compound to identify its low-energy conformers. This information is crucial for understanding its interactions with biological targets.

Prediction of Spectroscopic Properties: DFT and other quantum mechanical methods can be used to accurately predict spectroscopic data, such as NMR chemical shifts. nih.govnih.gov This can be an invaluable tool for the characterization of newly synthesized derivatives and for confirming their structures.

Modeling Interactions with Biological Targets: If this compound or its derivatives show promise as bioactive molecules, molecular docking and molecular dynamics simulations can be used to model their interactions with protein targets. This can help in understanding the molecular basis of their activity and in designing more potent analogs.

Expansion of Derivative Libraries for Diverse Research Applications

To fully explore the potential of the this compound scaffold, the creation of diverse derivative libraries is essential. These libraries can then be screened for a wide range of applications, from drug discovery to materials science. nih.govdtu.dk

Future efforts in this area should focus on:

Combinatorial Synthesis: Developing efficient combinatorial synthesis strategies to rapidly generate a large number of derivatives. This could involve modifying the phenyl ring with various substituents or derivatizing the hydroxyl groups.

Fragment-Based Drug Discovery: Designing and synthesizing a library of smaller fragments based on the this compound core. lifechemicals.com These fragments can then be screened against biological targets using techniques like 19F NMR spectroscopy to identify initial hits for drug development. nih.gov

Materials Science Applications: Exploring the incorporation of this compound into polymers and other materials. mdpi.commdpi.com The presence of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic properties. numberanalytics.comrsc.org The diol functionality allows for its incorporation into polyesters and polyurethanes, opening up possibilities for creating novel fluorinated materials with tailored properties. mdpi.commdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Fluoro-2-phenylpropane-1,3-diol?

Synthesis of fluorinated diols typically involves selective fluorination of precursor alcohols or diols. For example:

- Electrophilic fluorination : Reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms into hydroxyl-containing intermediates.

- Protection/deprotection strategies : Protecting hydroxyl groups (e.g., using silyl ethers) before fluorination can enhance regioselectivity. Post-fluorination deprotection yields the target diol.

- Nucleophilic substitution : Fluoride ions (e.g., KF) may displace leaving groups (e.g., tosylates) in diol derivatives.

Characterization via NMR and NMR is critical to confirm fluorination efficiency and regiochemistry .

Q. How should researchers handle and store this compound safely in the laboratory?

- Protective measures : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Fluorinated compounds may exhibit uncharacterized toxicity.

- Storage : Store in airtight containers under inert gas (N or Ar) at ambient temperatures to prevent hydrolysis or oxidation. Monitor for moisture ingress, as fluorinated diols may degrade in humid conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : NMR identifies fluorine environments, while and NMR resolve structural features (e.g., phenyl groups, hydroxyl protons).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : O–H and C–F stretching frequencies (~3200 cm and 1100–1200 cm, respectively) validate functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of fluorinated diols in catalytic applications?

- Controlled experiments : Systematically vary reaction conditions (solvent, temperature, catalyst loading) to isolate variables causing contradictory results.

- Computational modeling : Density functional theory (DFT) calculations can predict regioselectivity in fluorinated diol reactions, reconciling experimental outcomes.

- In situ monitoring : Techniques like ReactIR or NMR kinetics track intermediate species, clarifying mechanistic pathways .

Q. What strategies optimize the use of this compound as a chiral building block in asymmetric synthesis?

- Chiral derivatization : Convert the diol into a chiral auxiliary (e.g., boronate esters) to control stereochemistry in subsequent reactions.

- Enzymatic resolution : Lipases or esterases may enantioselectively hydrolyze diol derivatives, enabling isolation of enantiopure forms.

- X-ray crystallography : Resolve absolute configuration of crystalline intermediates to validate stereochemical outcomes .

Q. How does the fluorine substituent influence the biological activity of this compound compared to non-fluorinated analogs?

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, potentially enhancing bioavailability.

- Enzyme interactions : Fluorine’s steric and electronic effects alter binding affinities to target proteins (e.g., kinases or phosphatases).

- Comparative assays : Perform side-by-side bioactivity studies (e.g., antimicrobial or enzyme inhibition) with fluorinated and non-fluorinated analogs to quantify fluorine’s impact .

Q. What environmental persistence or toxicity concerns are associated with fluorinated diols like this compound?

- Environmental fate : Fluorinated compounds often resist biodegradation due to strong C–F bonds. Conduct soil/water persistence studies using OECD 301/302 guidelines.

- Toxicity screening : Prioritize Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cells) to assess risks.

- Regulatory alignment : Cross-reference with IARC classifications for structurally related fluorinated carcinogens (e.g., Group 2B compounds) .

Methodological Guidance

Q. How can researchers design experiments to differentiate between stereoisomers of fluorinated diols?

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-derived columns) in HPLC to separate enantiomers.

- Circular dichroism (CD) : Compare CD spectra to reference data for stereochemical assignment.

- Dynamic NMR : Analyze temperature-dependent NMR splitting to study conformational exchange in diastereomers .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Software suites : Gaussian (for DFT calculations), COSMO-RS (solubility prediction), or Molinspiration (bioactivity scores).

- Parameterization : Ensure fluorine-specific force fields (e.g., OPLS-AA) are used in molecular dynamics simulations to model C–F interactions accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.